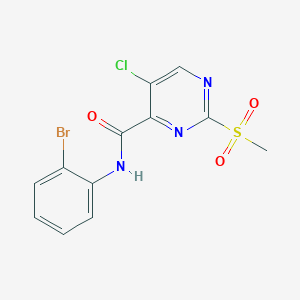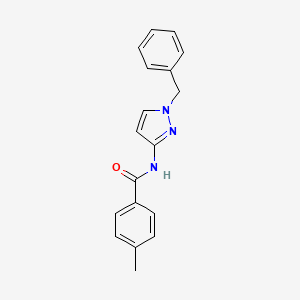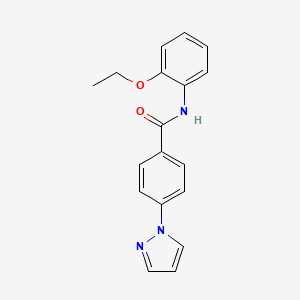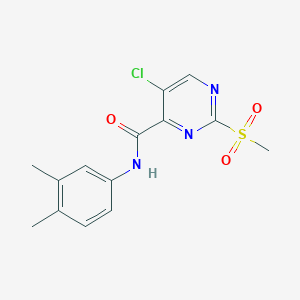
N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide
Vue d'ensemble
Description
N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways, which are involved in the production of pro-inflammatory cytokines (Chen et al., 2018). The anti-tumor activity of N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide is thought to be mediated by the induction of apoptosis through the regulation of apoptotic proteins such as Bcl-2 and Bax (Liu et al., 2019). The anti-microbial activity of the compound is believed to be due to its ability to disrupt bacterial cell wall synthesis and inhibit bacterial growth (Zhang et al., 2019).
Biochemical and Physiological Effects:
N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, TNF-α, and monocyte chemoattractant protein-1 (MCP-1), in lipopolysaccharide (LPS)-stimulated macrophages (Chen et al., 2018). The compound has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins (Liu et al., 2019). Moreover, N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been reported to inhibit bacterial growth by disrupting bacterial cell wall synthesis and altering membrane permeability (Zhang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments. It is readily synthesized in high yield and purity using a simple and efficient method. The compound exhibits various biological activities, making it a versatile tool for studying different biological processes. However, there are also some limitations to using N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide in lab experiments. The compound may have low solubility in some solvents, which can affect its bioavailability and activity. Moreover, the compound may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide. One potential direction is to investigate the compound's anti-inflammatory activity in vivo using animal models of inflammatory diseases. Another direction is to explore the compound's potential as an anti-cancer agent in preclinical studies. Additionally, the compound's anti-microbial activity can be further studied to determine its potential for the development of new antibiotics. Finally, the structure-activity relationship of N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide can be investigated to design and synthesize new derivatives with improved biological activity and selectivity.
Conclusion:
In conclusion, N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide is a promising compound with potential therapeutic applications. The compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activities and has been extensively studied in vitro. The compound's mechanism of action is not fully understood, but it is believed to involve the regulation of various signaling pathways and apoptotic proteins. N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including investigating its in vivo activity, exploring its potential as an anti-cancer agent, and designing new derivatives with improved biological activity.
Applications De Recherche Scientifique
N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (Chen et al., 2018). It has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth (Liu et al., 2019). Moreover, N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been reported to have anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Zhang et al., 2019).
Propriétés
IUPAC Name |
N-(2-bromophenyl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O3S/c1-21(19,20)12-15-6-8(14)10(17-12)11(18)16-9-5-3-2-4-7(9)13/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHAQRRWQIQWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4238588.png)
![N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4238594.png)
![2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4238604.png)
![4-chloro-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide](/img/structure/B4238616.png)

![N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4238624.png)
![2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4238632.png)
![N-{1-benzyl-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4238638.png)

![5-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-4-bromo-2-furaldehyde](/img/structure/B4238647.png)

![4-{[2-(allyloxy)-3-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B4238658.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4238659.png)
![1-(2-fluorophenyl)-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4238671.png)